molecular formula C5H10ClF2N B134069 4,4-Difluoropiperidine hydrochloride CAS No. 144230-52-4

4,4-Difluoropiperidine hydrochloride

Cat. No. B134069
M. Wt: 157.59 g/mol
InChI Key: OABUKBBBSMNNPM-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine hydrochloride is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block in the synthesis of other compounds. The presence of fluorine atoms in the piperidine ring structure is of particular interest because of the unique properties that fluorine imparts to organic molecules, such as increased stability and lipophilicity, which can be beneficial in drug design .

Synthesis Analysis

The synthesis of 4,4-difluoropiperidine and its derivatives has been explored through different methodologies. One approach involves the 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles, followed by a series of reactions including borane reduction, lactamization, and reduction of the lactam to yield 4-substituted 3,3-difluoropiperidines . Another study reports the synthesis of a novel series of (R)-4,4-difluoropiperidine as dopamine receptor 4 (D4R) antagonists, highlighting the importance of the (R)-enantiomer for biological activity . Additionally, 3-alkoxy-4,4-difluoropiperidines have been synthesized using deoxofluorination of 3-alkoxy-4-piperidinones with morpholino-sulfur trifluoride, showcasing the versatility of the difluoropiperidine scaffold .

Molecular Structure Analysis

The molecular structure of 4,4-difluoropiperidine has been characterized using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, in particular, has been used to study the conformational equilibria and measure the rates of N-H inversion in the six-membered ring. The activation energy for this inversion process has been determined in different solvents, providing insights into the dynamic behavior of the molecule . The X-ray crystal structure of the (R)-enantiomer has also been obtained, confirming the active isomer in the context of D4R antagonists .

Chemical Reactions Analysis

The reactivity of 4,4-difluoropiperidine has been explored in the context of its potential as a building block for further chemical transformations. For instance, the oxidation of 4,4-difluoro-3,3-dihydroxypiperidine has been studied, leading to the formation of interesting derivatives . The presence of fluorine atoms can influence the reactivity of the molecule, as seen in other polyfluoroheterocyclic compounds, where the acidity of hydrogen atoms and the reactivity in free radical halogenation are affected by the fluorine substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-difluoropiperidine are influenced by the presence of fluorine atoms. The fluorine substituents can affect the molecule's lipophilicity, acidity, and overall stability, which are important factors in drug design and synthesis of pharmaceutical intermediates. The conformational analysis provided by NMR spectroscopy gives valuable information about the molecule's preferred conformations in solution and the energy barriers between them . Understanding these properties is crucial for the development of new compounds based on the 4,4-difluoropiperidine scaffold.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • New Synthetic Pathways : A study by Verniest et al. (2008) describes new synthetic pathways for creating valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This methodology was also used to synthesize N-protected 3,3-difluoropipecolic acid, a novel fluorinated amino acid (Verniest et al., 2008).

  • Synthesis of 4-Substituted 3,3-Difluoropiperidines : Surmont et al. (2010) developed strategies for synthesizing 4-substituted 3,3-difluoropiperidines, important as building blocks in medicinal chemistry. Their method involves 1,4-addition reactions followed by various reduction and lactamization steps (Surmont et al., 2010).

  • 3-Alkoxy-4,4-Difluoropiperidines Synthesis : Another study by Surmont et al. (2009) details the first synthesis of 3-alkoxy-4,4-difluoropiperidines. This was achieved by deoxofluorination of 3-alkoxy-4-piperidinones, representing an advancement for use in agrochemical or pharmaceutical chemistry (Surmont et al., 2009).

  • Continuous Flow Carboxylation : Kestemont et al. (2021) reported a large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process. This method enabled the safe and scalable preparation of carboxylic acid, supporting medicinal chemistry research programs (Kestemont et al., 2021).

Medicinal Chemistry and Biological Applications

  • Dopamine Receptor Antagonists : Jeffries et al. (2016) synthesized a novel series of (R)-4,4-difluoropiperidine core scaffold as dopamine receptor 4 (D4) antagonists. These compounds showed high potency against the D4 receptor and selectivity against other dopamine receptors (Jeffries et al., 2016).

  • Gamma-Secretase Modulators : Stanton et al. (2010) developed difluoropiperidine acetic acids as modulators of gamma-secretase. These compounds were shown to selectively lower Abeta42, a key factor in Alzheimer's disease, in a mouse model (Stanton et al., 2010).

Safety And Hazards

4,4-Difluoropiperidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,4-difluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABUKBBBSMNNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374290
Record name 4,4-Difluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoropiperidine hydrochloride

CAS RN

144230-52-4
Record name 4,4-Difluoropiperidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144230-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine, 4,4-difluoro-, hydrochloride (1:1)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.823
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Synthesis routes and methods

Procedure details

In an argon atmosphere, 1-chloroethyl chloroformate (2.62 mL) was added dropwise to the above-obtained N-benzyl-4,4-difluoropiperidine (4.66 g) in methylene chloride (93 mL) at 0° C., and the resultant mixture was stirred at 55° C. for 2 hours, and then cooled in air. The reaction solvent was removed under reduced pressure, and the residue in methanol (93 mL) was refluxed under heat for 4 hours, and then cooled in air. The reaction solvent was removed under reduced pressure, to thereby give the title compound as a solid (3.03 g, 87%).
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
R Surmont, G Verniest, A De Weweire, JW Thuring… - Synlett, 2009 - thieme-connect.com
Fluorinated piperidines bearing an additional functional group at the heterocyclic ring are important building blocks for use in agrochemical or pharmaceutical chemistry. Therefore, for …
Number of citations: 7 www.thieme-connect.com
Y Cheng, BJ Zhu, YD Zhang, HQ Yao… - European Journal of … - Wiley Online Library
Copper (I) based halide scintillators have received high attention due to their high light yield. At the same time, researchers are increasingly interested in exploring organic‐inorganic …
D Vasu, H Li, CD Hardy, TL Poulos… - Bioorganic & Medicinal …, 2022 - Elsevier
A series of potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors (hnNOS) based on the 2-aminopyridine scaffold with a shortened amino sidechain is …
Number of citations: 5 www.sciencedirect.com
N Hwang, H Ban, J Chen, J Ma, H Liu, P Lam… - Medicinal Chemistry …, 2021 - Springer
We report herein the synthesis and evaluation of phenyl ureas derived from 4-oxotetrahydropyrimidine as novel capsid assembly modulators of hepatitis B virus (HBV). Among the …
Number of citations: 7 link.springer.com
D Charvin, V Pomel, M Ortiz, M Frauli… - Journal of Medicinal …, 2017 - ACS Publications
The metabotropic glutamate receptor 4 (mGluR4) is an emerging target for the treatment of Parkinson’s disease (PD). However, since the discovery of its therapeutic potential, no ligand …
Number of citations: 43 pubs.acs.org
JC Rech, A Bhattacharya, BJ Branstetter… - Bioorganic & Medicinal …, 2016 - Elsevier
The synthesis, SAR and preclinical characterization of a series of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based …
Number of citations: 8 www.sciencedirect.com
PD Pierson, A Fettes, C Freichel… - Journal of medicinal …, 2009 - ACS Publications
Obesity is a major risk factor in the development of conditions such as hypertension, hyperglycemia, dyslipidemia, coronary artery disease, and cancer. Several pieces of evidence …
Number of citations: 35 pubs.acs.org
F Liu, D Barsyte-Lovejoy, F Li, Y Xiong… - Journal of medicinal …, 2013 - ACS Publications
Among epigenetic “writers”, “readers”, and “erasers”, the lysine methyltransferases G9a and GLP, which catalyze mono- and dimethylation of histone H3 lysine 9 (H3K9me2) and …
Number of citations: 248 pubs.acs.org
A Kallinen, K Mardon, S Lane… - ACS Chemical …, 2023 - ACS Publications
Several classes of cannabinoid receptor type 2 radioligands have been evaluated for imaging of neuroinflammation, with successful clinical translation yet to take place. Here we …
Number of citations: 1 pubs.acs.org
MW Boudreau, MP Mulligan, DJ Shapiro… - Journal of medicinal …, 2022 - ACS Publications
Approximately 75% of breast cancers are estrogen receptor alpha-positive (ERα+), and targeting ERα directly with ERα antagonists/degraders or indirectly with aromatase inhibitors is a …
Number of citations: 5 pubs.acs.org

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